molecular formula C10H8BrNO2 B2958384 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 866151-05-5

8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one

Número de catálogo B2958384
Número CAS: 866151-05-5
Peso molecular: 254.083
Clave InChI: BACOHFXAGUZTAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C10H8BrNO2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and is characterized by simplified pathways and workup, minimized energy, and fewer reaction steps compared with previous methods .


Molecular Structure Analysis

The molecular weight of 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is 254.09 . The molecular structure of this compound includes a benzoxazinone ring, which is a type of heterocyclic compound .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from an intermediate and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .

Aplicaciones Científicas De Investigación

Hypolipidemic Properties and Plasma Lipid Alteration

Research conducted by Fenton et al. (1989) on a series of 4H-3,1-benzoxazin-4-ones, including derivatives similar to 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one, has demonstrated hypolipidemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. These effects were observed in both hypercholesterolemic and normolipidemic rats, indicating the potential of these compounds in altering plasma lipid profiles for therapeutic purposes (Fenton et al., 1989).

Electrochemical and Magnetic Properties

Amudha et al. (1999) synthesized new dicopper(II) complexes derived from unsymmetrical binucleating ligands, including derivatives of benzoxazinones. The study focused on their spectral, electrochemical, and magnetic behaviors, highlighting the antiferromagnetic interaction between the copper atoms and showcasing the influence of structural modifications on their properties (Amudha et al., 1999).

Crystal Structures and Chelating Properties

Suetrong et al. (2021) explored the structural features and electrochemical characteristics of dihydro-benzoxazine dimer derivatives. The study provided insights into the chelating properties of these compounds for several transition and rare-earth cations, emphasizing the impact of substituents on their crystal structures and electrochemical properties (Suetrong et al., 2021).

Antimicrobial Activity

Patel et al. (2006) conducted research on newer quinazolinones synthesized from 2–alkyl–6–bromo–3,1–benzoxazine–4–one, demonstrating their antimicrobial activity. This study underscores the potential of these compounds in developing new antimicrobial agents (Patel et al., 2006).

Inhibition of Human Leukocyte Elastase

Krantz et al. (1990) explored 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Their study highlights the therapeutic potential of these compounds in designing inhibitors with nanomolar range inhibition constants, offering insights into the design of chemically stable, potent benzoxazinone inhibitors (Krantz et al., 1990).

Mecanismo De Acción

While the specific mechanism of action for 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is not mentioned in the search results, benzoxazinone derivatives are known to have a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal .

Propiedades

IUPAC Name

8-bromo-2,6-dimethyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-3-7-9(8(11)4-5)12-6(2)14-10(7)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACOHFXAGUZTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.